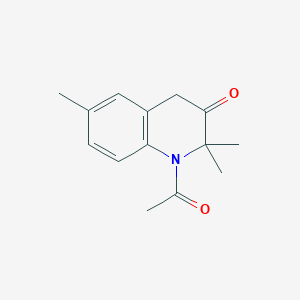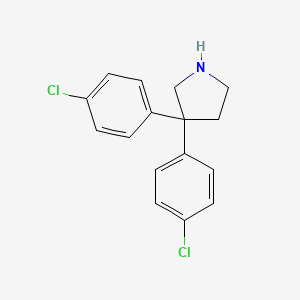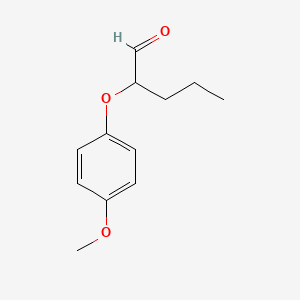![molecular formula C8F14 B14204627 1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane CAS No. 918409-19-5](/img/structure/B14204627.png)
1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[321]octane is a highly fluorinated organic compound It is known for its unique structure, which includes a bicyclic framework with extensive fluorination
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane typically involves multiple steps, starting from simpler fluorinated precursors. One common method involves the cyclization of a fluorinated linear precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, substitution reactions can occur, where fluorine atoms are replaced by other functional groups.
Reduction Reactions: The compound can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while reduction and oxidation reactions can lead to hydrogenated or oxidized products, respectively.
Wissenschaftliche Forschungsanwendungen
1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Chemistry: Serves as a building block for synthesizing more complex fluorinated compounds.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and coatings that require high durability and resistance to harsh conditions.
Wirkmechanismus
The mechanism of action of 1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane involves its interaction with various molecular targets. The extensive fluorination of the compound imparts unique electronic properties, allowing it to interact with specific enzymes or receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-1-octanesulfonic acid: Another highly fluorinated compound with similar properties.
Perfluorooctanesulfonic acid (PFOS): Known for its use in industrial applications and environmental persistence.
Perfluorooctanoic acid (PFOA): Widely studied for its environmental and health impacts.
Uniqueness
1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane is unique due to its bicyclic structure and extensive fluorination, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications where high stability and resistance to degradation are required.
Eigenschaften
CAS-Nummer |
918409-19-5 |
|---|---|
Molekularformel |
C8F14 |
Molekulargewicht |
362.06 g/mol |
IUPAC-Name |
1,2,2,3,3,4,4,5,6,6,7,7,8,8-tetradecafluorobicyclo[3.2.1]octane |
InChI |
InChI=1S/C8F14/c9-1-3(11,12)2(10,5(15,16)4(1,13)14)7(19,20)8(21,22)6(1,17)18 |
InChI-Schlüssel |
OYNPVYZYLUYCDR-UHFFFAOYSA-N |
Kanonische SMILES |
C12(C(C(C(C1(F)F)(F)F)(C(C(C2(F)F)(F)F)(F)F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B14204566.png)


![N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B14204574.png)


![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B14204619.png)

![3-(5-Methyl-2H-tetrazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.2]octane](/img/structure/B14204635.png)
![4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid](/img/structure/B14204636.png)

![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)
